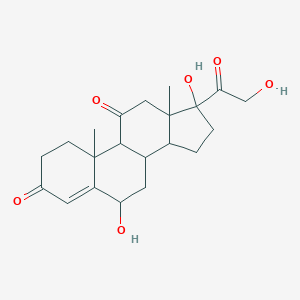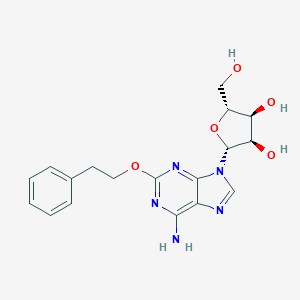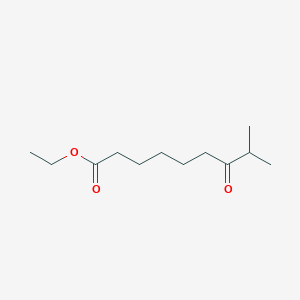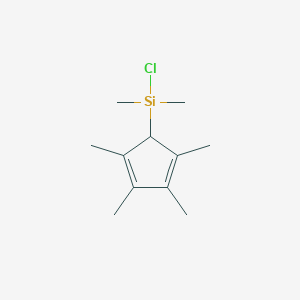
6beta-Hydroxycortison
Übersicht
Beschreibung
6beta-Hydroxycortisone is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. It is a C21-steroid that bears an additional hydroxy substituent at the 6beta-position. This compound is produced by the enzyme cytochrome P450 3A4 (CYP3A4), which is involved in the metabolism of various endogenous and exogenous compounds .
Wissenschaftliche Forschungsanwendungen
6beta-Hydroxycortisone has several applications in scientific research:
Chemistry: Used as a probe to study the activity of CYP3A4 and other enzymes involved in steroid metabolism
Biology: Serves as a biomarker for the metabolic activity of CYP3A4 in various biological systems
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and interactions
Industry: Employed in the development of diagnostic assays for monitoring enzyme activity and drug metabolism
Wirkmechanismus
Target of Action
6beta-Hydroxycortisone, also known as Hydroxycortisone, 6beta-, is a metabolite of cortisol. Its primary target is the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism of a variety of exogenous and endogenous compounds .
Mode of Action
The enzyme CYP3A4 catalyzes the formation of 6beta-Hydroxycortisone from cortisol in the liver and other tissues . The interaction of 6beta-Hydroxycortisone with its target enzyme results in changes in cortisol metabolism. Drugs that induce CYP3A4 may accelerate cortisol clearance by accelerating cortisol conversion to 6beta-Hydroxycortisone . Conversely, drugs that inhibit CYP3A4 can slow down cortisol clearance as they reduce the conversion of cortisol to 6beta-Hydroxycortisone .
Biochemical Pathways
6beta-Hydroxycortisone is involved in the cortisol metabolic pathway. It is produced as a metabolite of cortisol by the action of the enzyme CYP3A4 . The resulting 6beta-Hydroxycortisone is then excreted in urine . This process affects the overall cortisol metabolism in the body.
Pharmacokinetics
The pharmacokinetics of 6beta-Hydroxycortisone are closely related to the metabolism and clearance of cortisol. The enzyme CYP3A4 catalyzes the formation of 6beta-Hydroxycortisone from cortisol, and the resulting 6beta-Hydroxycortisone is excreted in urine . The rate of this process can be influenced by drugs that induce or inhibit CYP3A4, thereby affecting the bioavailability of cortisol .
Action Environment
The action of 6beta-Hydroxycortisone can be influenced by various environmental factors. For instance, the presence of drugs that induce or inhibit CYP3A4 can affect the rate of conversion of cortisol to 6beta-Hydroxycortisone, thereby influencing the action, efficacy, and stability of 6beta-Hydroxycortisone .
Biochemische Analyse
Biochemical Properties
6beta-Hydroxycortisone is produced as a metabolite of cortisol by cytochrome p450-3A4 (CYP3A4), an important enzyme involved in the metabolism of a variety of exogenous and endogenous compounds . The enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) catalyzes the formation of 6beta-Hydroxycortisone from cortisol in the liver and other tissues .
Cellular Effects
6beta-Hydroxycortisone levels may be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .
Molecular Mechanism
The molecular mechanism of 6beta-Hydroxycortisone involves the conversion of cortisol to 6beta-Hydroxycortisone, catalyzed by the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) . This process can be influenced by drugs that induce or inhibit CYP3A4 .
Temporal Effects in Laboratory Settings
The ratio of 6beta-Hydroxycortisol to cortisol in plasma has been proposed as a biomarker to reflect CYP3A4 activity . The low concentration of 6beta-Hydroxycortisone, which is an endogenous substance in plasma, presents a challenge for determination .
Metabolic Pathways
6beta-Hydroxycortisone is involved in the metabolic pathway of cortisol, where it is produced as a metabolite by the action of the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) .
Transport and Distribution
It is known that 6beta-Hydroxycortisone is a metabolite of cortisol and is formed in the liver and other tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Hydroxycortisone involves the hydroxylation of cortisone at the 6beta-position. This can be achieved through enzymatic reactions using CYP3A4. The reaction conditions typically involve the use of cofactors such as NADPH and oxygen .
Industrial Production Methods
Industrial production of 6beta-Hydroxycortisone can be carried out using biotechnological methods involving the cultivation of microorganisms that express CYP3A4. These microorganisms can be genetically engineered to enhance the production yield of 6beta-Hydroxycortisone .
Analyse Chemischer Reaktionen
Types of Reactions
6beta-Hydroxycortisone undergoes various chemical reactions, including:
Oxidation: Conversion to 6beta-hydroxycortisol.
Reduction: Conversion back to cortisone.
Substitution: Reactions involving the replacement of the hydroxy group with other functional groups
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of CYP3A4.
Reduction: Involves reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Requires nucleophilic reagents and appropriate solvents
Major Products
Oxidation: 6beta-Hydroxycortisol.
Reduction: Cortisone.
Substitution: Various substituted cortisone derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6beta-Hydroxycortisol: Another metabolite of cortisol, produced by the same enzyme, CYP3A4
Cortisone: The parent compound from which 6beta-Hydroxycortisone is derived
Cortisol: The primary glucocorticoid hormone metabolized to form 6beta-Hydroxycortisone
Uniqueness
6beta-Hydroxycortisone is unique due to its specific hydroxylation at the 6beta-position, which distinguishes it from other cortisol metabolites. This unique structural feature makes it a valuable biomarker for studying CYP3A4 activity and its role in drug metabolism .
Eigenschaften
IUPAC Name |
6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHHPSBWEQCAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936838 | |
| Record name | 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16355-28-5 | |
| Record name | NSC15457 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to determine the levels of 6β-Hydroxycortisone and its related compounds in biological samples?
A1: A highly specific and sensitive method employed for quantifying 6β-Hydroxycortisone (6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione), along with 6β-Hydroxycortisol and 6α-Hydroxycortisol, in human urine is gas chromatography-mass spectrometry (GC-MS) []. This technique involves derivatizing the compounds to enhance their volatility and detectability. The use of deuterium-labeled internal standards further improves the accuracy and precision of the measurements.
Q2: Can you describe the structural characteristics of 6β-Hydroxycortisone?
A2: While the provided abstracts do not delve into detailed spectroscopic data, they identify 6β-Hydroxycortisone as 6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione []. This nomenclature reveals key structural features:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)


![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)

![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)




![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)
